

Cross-reactivity studies of Ethyl 3-phenylprop-2-enoate in biological assays

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Compound of Interest

Compound Name: Ethyl 3-phenylprop-2-enoate

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A Comparative Analysis of Ethyl 3-phenylprop-2-enoate in Biological Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of **Ethyl 3-phenylprop-2-enoate**, commonly known as ethyl cinnamate, and its structural analogs. By presenting key experimental data and detailed methodologies, this document aims to facilitate informed decisions in research and drug development.

Ethyl 3-phenylprop-2-enoate is a member of the phenylpropanoid class of compounds, which are characterized by a C6-C3 carbon skeleton.[1][2][3] Cinnamic acid and its derivatives, including esters like ethyl cinnamate, have garnered significant attention for their diverse pharmacological activities.[4] The biological efficacy of these compounds is closely tied to their chemical structure, with modifications to the ester group and the aromatic ring influencing their lipophilicity, bioavailability, and ultimately, their therapeutic effects.[4]

Comparative Biological Efficacy:

The following tables summarize the quantitative data from various studies, comparing the biological activity of **Ethyl 3-phenylprop-2-enoate** with other cinnamate derivatives.

Table 1: Antimicrobial Activity of Cinnamate Esters

Compound	Organism	MIC (μM)	Reference
Methyl cinnamate	Candida albicans	789.19	[5]
Ethyl cinnamate	Candida albicans	726.36	[5]
Propyl cinnamate	Candida albicans	672.83	[5]
Butyl cinnamate	Candida albicans	626.62	[5]
Decyl cinnamate	Candida albicans	550.96	[5]
Methyl cinnamate	Staphylococcus aureus	789.19	[5]
Ethyl cinnamate	Staphylococcus aureus	726.36	[5]
Propyl cinnamate	Staphylococcus aureus	672.83	[5]
Butyl cinnamate	Staphylococcus aureus	672.83	[5]
Decyl cinnamate	Staphylococcus aureus	550.96	[5]

MIC: Minimum Inhibitory Concentration

Table 2: Antiprotozoal Activity of Cinnamate Esters

Compound	Organism	IC50 (μM)	Reference
Methyl cinnamate analogue (4-nitro)	Leishmania donovani	>40	[6]
Ethyl cinnamate analogue (4-nitro)	Leishmania donovani	>40	[6]
n-Propyl cinnamate analogue (4-nitro)	Leishmania donovani	14.1	[6]
n-Butyl cinnamate analogue (4-nitro)	Leishmania donovani	12.5	[6]
Methyl cinnamate analogue (4-nitro)	Trypanosoma brucei	2.8	[6]
Ethyl cinnamate analogue (4-nitro)	Trypanosoma brucei	3.5	[6]
n-Propyl cinnamate analogue (4-nitro)	Trypanosoma brucei	1.8	[6]
n-Butyl cinnamate analogue (4-nitro)	Trypanosoma brucei	1.9	[6]

IC50: Half-maximal Inhibitory Concentration

Table 3: Acaricidal Activity of Ethyl Cinnamate Derivatives

Compound	LC50 (µg/mL)	Reference
Ivermectin (standard)	247.4	[7]
Ethyl cinnamate (unsubstituted)	>1000	[7]
Ethyl 2-nitro-cinnamate	89.3	[7]
Ethyl 3-nitro-cinnamate	119.0	[7]
Ethyl 4-nitro-cinnamate	>1000	[7]
Ethyl 2,4-dichloro-cinnamate	39.2	[7]
Ethyl 3,4-dimethoxy-cinnamate	>1000	[7]

LC50: Median Lethal Concentration

Structure-Activity Relationship (SAR) Insights:

- **Antimicrobial Activity:** For cinnamate esters, an increase in the length of the alkyl chain of the ester group generally leads to enhanced antibacterial and antifungal activity.[5] For instance, butyl cinnamate was found to be more potent than ethyl cinnamate against several bacterial and fungal strains.[5]
- **Antiprotozoal Activity:** In the case of antiprotozoal activity against *Leishmania donovani* and *Trypanosoma brucei*, a medium-sized linear alkyl chain (n-propyl, n-butyl) on the ester group provided the highest potency.[6] Smaller (methyl, ethyl) or branched alkyl groups resulted in lower activity.[6] The substitution pattern on the aromatic ring also plays a crucial role.[6]
- **Acaricidal Activity:** The presence and position of substituents on the benzene ring of ethyl cinnamate derivatives significantly impact their acaricidal activity against *Psoroptes cuniculi*. [7] For example, the introduction of a nitro group at the ortho or meta position enhanced activity, while substitution at the para position did not.[7]

Experimental Protocols:

Antimicrobial Activity Assay (Broth Microdilution Method)[5]

- **Microorganism Preparation:** Strains of bacteria and fungi are cultured in appropriate broth media to achieve a specified cell density.
- **Compound Dilution:** The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in 96-well microplates.
- **Inoculation:** Each well is inoculated with the prepared microorganism suspension.
- **Incubation:** The microplates are incubated under specific conditions (temperature, time) suitable for the growth of the tested microorganism.
- **MIC Determination:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antiprotozoal Activity Assay[6]

- **Parasite Culture:** Promastigotes of *Leishmania donovani* and bloodstream forms of *Trypanosoma brucei* are cultured in their respective specific media.
- **Compound Exposure:** The cultured parasites are exposed to various concentrations of the test compounds in 96-well plates.
- **Viability Assessment:** After a set incubation period, parasite viability is assessed using a resazurin-based assay. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells.
- **IC50 Calculation:** The fluorescence is measured, and the half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of viable parasites against the compound concentration.

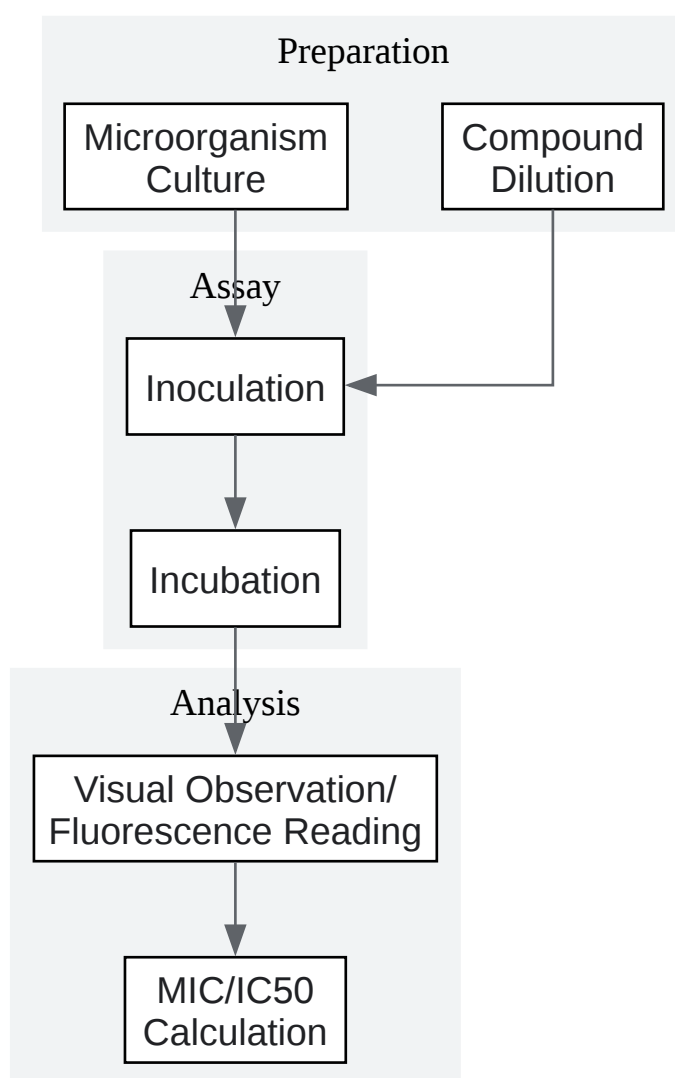
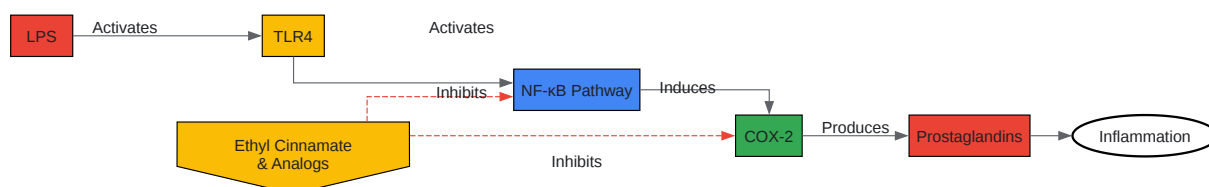
Acaricidal Activity Assay[7]

- **Mite Collection:** Adult *Psoroptes cuniculi* mites are collected from infected rabbits.

- **Compound Application:** Filter papers are impregnated with different concentrations of the test compounds dissolved in a solvent.
- **Mite Exposure:** The collected mites are placed on the treated filter papers in petri dishes.
- **Mortality Assessment:** The number of dead and live mites is counted under a microscope at specified time intervals.
- **LC50 and LT50 Calculation:** The median lethal concentration (LC50) and median lethal time (LT50) are calculated from the mortality data.

Signaling Pathways and Experimental Workflows:

The biological activities of cinnamate derivatives are often attributed to their interaction with various cellular signaling pathways. For instance, the anti-inflammatory properties of some cinnamates are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines.[8]



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